![molecular formula C10H20N2O4 B13979858 2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester](/img/structure/B13979858.png)
2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester is an organic compound with the molecular formula C10H19NO4. It is a derivative of butanoic acid and is characterized by the presence of an amino group and a tert-butoxycarbonyl (BOC) protecting group. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of amino acids and peptides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester typically involves the reaction of butanoic acid with tert-butoxycarbonyl (BOC) protected amino alcohols. The process generally includes esterification and amination steps. For instance, butanoic acid can be reacted with BOC-protected amino alcohols in the presence of a dehydrating agent to form the desired ester .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification and amination reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial to handle the reagents and intermediates involved in the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the BOC group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including amino acids and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester involves its role as a precursor in the synthesis of biologically active molecules. The BOC group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the BOC group, the free amino group can participate in further reactions, such as peptide bond formation. The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry and biochemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid methyl ester: Similar in structure but lacks the amino group at the 2-position.
2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-oxo-butanoic acid methyl ester: Contains an oxo group at the 4-position instead of an amino group.
Uniqueness
2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester is unique due to the presence of both an amino group and a BOC-protected amino group, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial processes .
Propriétés
Formule moléculaire |
C10H20N2O4 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
methyl 2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4/h7H,5-6,11H2,1-4H3,(H,12,14) |
Clé InChI |
LWOHDYABQSVXIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13979776.png)


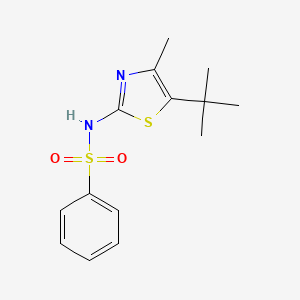
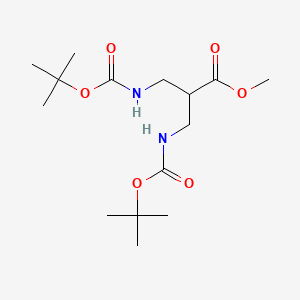
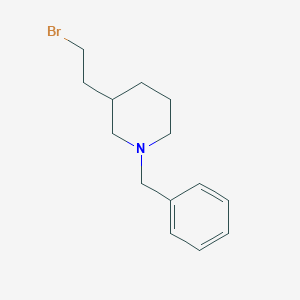
![2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione](/img/structure/B13979812.png)
![5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13979820.png)
![1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B13979821.png)
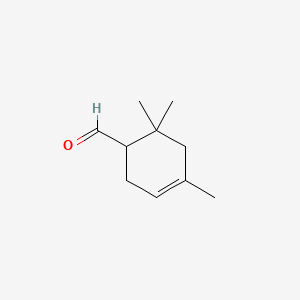

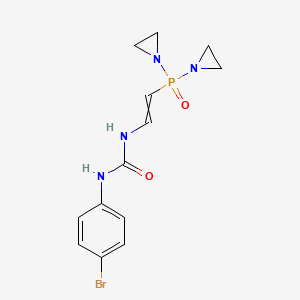

![2-Bromo-6-(8-cyclopropyl-6-fluoro-5-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-4-fluorobenzyl acetate](/img/structure/B13979847.png)
